Lipophilicity Shift: 9-Methyl Substitution Increases Computed LogP by Δ +0.23 Over the Parent Spiro[5.5]undecane-3-thione
The 9-methyl group on the cyclohexane ring produces a measurable increase in computed lipophilicity. The target compound has a computed XLogP3 of 1.2, compared with a LogP of 0.97 reported for the unsubstituted parent 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione (CAS 18801-59-7) [1]. This ΔLogP of +0.23 indicates enhanced membrane permeability potential, which is a critical parameter in cell-based assay design and ADMET profiling for drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (PubChem computed) |
| Comparator Or Baseline | 1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione (CAS 18801-59-7): LogP = 0.97 (chemsrc reported) |
| Quantified Difference | ΔLogP = +0.23 (target is more lipophilic) |
| Conditions | Computed values; PubChem XLogP3 vs. chemsrc reported LogP; cross-study comparison, not a single head-to-head experiment |
Why This Matters
For procurement decisions in drug discovery programs, a ΔLogP of +0.23 can meaningfully shift predicted membrane permeability and oral bioavailability, making the 9-methyl analog the preferred choice when enhanced lipophilicity is desired.
- [1] PubChem. (2026). 9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione, CID 13906557: XLogP3-AA = 1.2. National Center for Biotechnology Information. Retrieved May 2026. View Source
